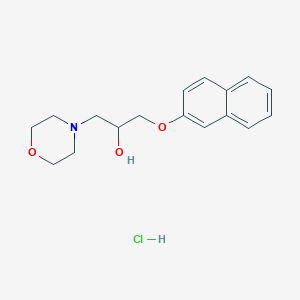

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound known for its role as an impurity in Propranolol, a β-adrenergic blocker used as an antihypertensive and antianginal agent. This compound belongs to the Propranolol product family and is characterized by its unique molecular structure, which includes a morpholine ring and a naphthalene moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its role as an impurity in Propranolol and its potential effects on the pharmacological properties of the drug.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

As an impurity of Propranolol, 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may share some of the mechanisms of action of Propranolol. Propranolol is a β-adrenergic blocker that works by inhibiting the action of epinephrine and norepinephrine on β-adrenergic receptors, leading to decreased heart rate and blood pressure. The exact molecular targets and pathways involved for this compound are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

Propranolol Hydrochloride: A β-adrenergic blocker used as an antihypertensive and antianginal agent.

1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another impurity of Propranolol with a similar structure.

Uniqueness

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to its specific combination of a morpholine ring and a naphthalene moiety, which distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties.

Actividad Biológica

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in neuroprotection and cancer treatment. This article explores the biological effects, mechanisms of action, and relevant research findings related to this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.354 g/mol

- Density : 1.182 g/cm³

- Boiling Point : 491.7 °C at 760 mmHg

Neuroprotective Effects

Research has indicated that derivatives of naphthalene compounds, including 1-morpholino-3-(naphthalen-2-yloxy)propan-2-ol, exhibit neuroprotective properties. A study focused on a related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, demonstrated significant protective effects against ischemia/reperfusion (I/R) injury in mouse models. The findings suggested that these compounds could improve neurological outcomes by reducing apoptotic cell death and inflammation while enhancing antioxidant enzyme activities .

Table 1: Neuroprotective Mechanisms

| Mechanism | Effect |

|---|---|

| Inhibition of Apoptosis | Reduced cell death in ischemic conditions |

| Anti-inflammatory Activity | Lowered levels of inflammatory mediators |

| Antioxidant Activity | Increased SOD and catalase activity |

| Energy Metabolism Improvement | Enhanced mitochondrial ATP production |

Anticancer Activity

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol has been evaluated for its cytotoxic effects against various cancer cell lines. A study investigating similar compounds showed significant cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and disruption of cell cycle progression. These findings suggest that modifications in the naphthalene structure can enhance anticancer efficacy .

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol | MCF-7 | <10 | Apoptosis induction |

| Reference Drug (Tamoxifen) | MCF-7 | 20 | Estrogen receptor modulation |

Case Study 1: Neuroprotection in Ischemic Stroke

In a controlled study, mice subjected to middle cerebral artery occlusion were treated with the naphthalene derivative. Results showed a marked reduction in neurological deficits and brain edema compared to untreated controls. The compound significantly modulated oxidative stress markers and improved overall brain function post-injury .

Case Study 2: Anticancer Efficacy

A series of synthesized naphthalene-based compounds were tested for their cytotoxic effects on cancer cell lines, including MCF-7 and others. The results indicated that these compounds exhibited higher cytotoxicity than traditional chemotherapeutics like Tamoxifen, suggesting their potential as novel anticancer agents .

Propiedades

IUPAC Name |

1-morpholin-4-yl-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c19-16(12-18-7-9-20-10-8-18)13-21-17-6-5-14-3-1-2-4-15(14)11-17;/h1-6,11,16,19H,7-10,12-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNWBUPHURMDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.